4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
The compound “4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a pyridine ring, a propanoyl group, and a phenyl ring with chlorine and fluorine substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by the introduction of the various substituents. Without specific literature or patents, it’s hard to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyridine rings would likely contribute to the compound’s polarity and could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the phenyl ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple polar groups and the potential for hydrogen bonding might make it relatively soluble in water .Scientific Research Applications
Synthesis and Antitumor Activity
A study by Naito et al. (2005) synthesized novel compounds with significant cytotoxic activity against various tumor cell lines, showcasing the potential of structurally related compounds in cancer research. Specifically, derivatives with the 3-chloropyridin-2-yl group demonstrated potent cytotoxicity, highlighting the importance of chloro and fluoro substitutions on phenyl rings in enhancing antitumor efficacy (Naito et al., 2005).
Antimalarial Agents
Piperazine and pyrrolidine derivatives were investigated by Mendoza et al. (2011) for their effectiveness against Plasmodium falciparum, with specific structural features crucial for antiplasmodial activity. This underscores the potential of such derivatives, including those with fluorophenyl groups, in developing antimalarial therapies (Mendoza et al., 2011).
Molecular Structure Studies
Ullah and Altaf (2014) conducted crystal structure analysis of compounds structurally related to adoprazine, providing insights into the molecular arrangements and interactions critical for the pharmacological activity of these compounds. Understanding these molecular structures can aid in the design of new drugs with improved efficacy and stability (Ullah & Altaf, 2014).
Quality Control and Stability Studies
Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for a compound with anti-ischemic and anti-hypertensive properties, highlighting the importance of analytical techniques in ensuring the quality and stability of pharmaceutical agents. Such methodologies are crucial for the development and regulatory approval of new drugs (Dwivedi et al., 2003).
Future Directions
Properties
IUPAC Name |
4-[3-(3-chloro-4-fluorophenyl)propanoyl]-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-15-10-13(3-5-16(15)20)4-6-17(24)22-8-9-23(18(25)12-22)14-2-1-7-21-11-14/h1-3,5,7,10-11H,4,6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRMCQXNMOFJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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